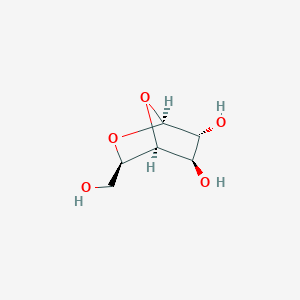
1,4-Anhydro-beta-D-glucopyranose
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
1,4-Anhydro-beta-D-glucopyranose is primarily produced through the pyrolysis of lignocellulosic biomass. The process involves the thermal decomposition of cellulose in the absence of oxygen, leading to the formation of levoglucosan along with other anhydrosugars . The pyrolysis is typically carried out at temperatures ranging from 300°C to 350°C, and the yield can be significantly improved by impregnating the cellulose with acids such as phosphoric acid or sulfuric acid .
Industrial Production Methods
The industrial production of this compound involves the fast pyrolysis of lignocellulosic biomass followed by a series of purification steps. A novel bio-oil recovery system is used to concentrate levoglucosan along with other anhydrosugars, sugars, and phenolic compounds in a non-aqueous fraction. Liquid-liquid water extraction separates the sugar-rich solubilized carbohydrates from non-soluble phenolic compounds. The solubilized carbohydrate fraction is then filtered and crystallized to obtain pure levoglucosan .
化学反応の分析
Types of Reactions
1,4-Anhydro-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form levoglucosenone, a valuable intermediate for the synthesis of other chemicals.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: It can react with thiols in the presence of catalysts to form thioglycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Zinc iodide or trimethylsilyl triflate are used as catalysts for substitution reactions.
Major Products
Levoglucosenone: Formed through oxidation.
Thioglycosides: Formed through substitution reactions with thiols.
科学的研究の応用
Scientific Research Applications
- Biomass Burning Tracer :
- Bioethanol Production :
-
Chemical Synthesis :
- 1,4-Anhydro-beta-D-glucopyranose is a precursor for synthesizing various high-value chemicals. Through oxidation, it can be converted into levoglucosenone, which is valuable in organic synthesis and pharmaceutical applications.
- Enzymatic Reactions :
Case Study 1: Atmospheric Chemistry
In studies focusing on atmospheric chemistry, this compound has been identified as a key tracer for understanding the impact of biomass burning on air quality. Researchers have utilized this compound to analyze particulate matter collected from various environments, providing insights into pollution sources and their effects on climate change.
Case Study 2: Biofuel Production
A research project demonstrated the efficiency of converting lignocellulosic biomass into bioethanol using this compound as an intermediate. The study highlighted the yield improvements achieved through optimized fermentation processes, showcasing its potential to enhance biofuel production sustainability.
作用機序
The mechanism of action of 1,4-anhydro-beta-D-glucopyranose involves its conversion into various high-value chemicals through chemical, catalytic, and biochemical processes. The compound’s unique structure, with a 1,6-anhydro bridge, allows it to undergo specific reactions under mild acidic conditions, leading to the formation of valuable intermediates . The molecular targets and pathways involved in these processes include the activation of hydroxyl groups and the opening of the anhydro bridge .
類似化合物との比較
Similar Compounds
Levoglucosenone: A derivative formed through the oxidation of levoglucosan.
Cellobiosan: Another anhydrosugar formed during the pyrolysis of cellulose.
Uniqueness
1,4-Anhydro-beta-D-glucopyranose is unique due to its high yield during pyrolysis and its versatility as a chemical platform. Its ability to form valuable intermediates such as levoglucosenone and its applications in various fields make it a highly valuable compound .
特性
IUPAC Name |
(1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSHLOSMXGRKX-UKFBFLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@@H](O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















